N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Catalog No.
S595448
CAS No.
868-63-3
M.F
C8H12N2O4
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(1,2-Dihydroxyethylene)bisacrylamide

CAS Number

868-63-3

Product Name

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

IUPAC Name

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12)

InChI Key

ZMLXKXHICXTSDM-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(C(NC(=O)C=C)O)O

Synonyms

DHEBA, N,N'-(1,2-dihydroxyethylene)bisacrylamide, N,N'-1,2-dihydroxyethylene-bis(acrylamide)

Canonical SMILES

C=CC(=O)NC(C(NC(=O)C=C)O)O

Polyacrylamide Gel Electrophoresis (PAGE):

N,N'-(1,2-Dihydroxyethylene)bisacrylamide, also known as Bis-acrylamide or DHEBA, is a cross-linking agent commonly used in polyacrylamide gel electrophoresis (PAGE) [, ]. It covalently links the polymer chains of acrylamide, forming a three-dimensional network that creates a gel matrix []. This gel matrix allows for the separation of biomolecules based on their size and charge through an electric field [].

The concentration of DHEBA in the gel directly affects the pore size of the gel matrix. Lower concentrations of DHEBA result in larger pore sizes, allowing for the separation of larger molecules, while higher concentrations create tighter pore sizes, better suited for separating smaller molecules []. This tunable property makes DHEBA a versatile tool for various PAGE applications, including:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): Separates proteins based on their size [].
  • Agarose gel electrophoresis: Used in conjunction with agarose to enhance gel strength for separating large DNA fragments [].
  • Immunoblotting (Western blotting): Separates proteins and transfers them to a membrane for further analysis with specific antibodies [].

Immunohistochemistry:

DHEBA can also be used in immunohistochemistry to improve tissue section adhesion to slides []. It acts as a tissue adhesive, promoting the attachment of tissue sections to the slide surface during the staining process, reducing the risk of tissue loss during subsequent washing steps [].

Other Applications:

DHEBA has been explored for various other research applications, including:

  • Cell encapsulation: Creating 3D cell culture models for studying cell-cell interactions and drug testing [].
  • Drug delivery systems: As a component of hydrogels for controlled drug release [].

N,N'-(1,2-Dihydroxyethylene)bisacrylamide is a bifunctional cross-linking agent primarily used in the preparation of polyacrylamide gels for electrophoresis. Its chemical structure consists of two acrylamide groups linked by a central 1,2-dihydroxyethylene moiety, which enhances its ability to form three-dimensional networks within gel matrices. This compound is crucial for separating biomolecules based on size and charge during techniques such as polyacrylamide gel electrophoresis (PAGE) .

DHEBA does not have a direct biological mechanism of action. Its primary function is in the formation of the polyacrylamide gel matrix for PAGE. The gel acts as a molecular sieve, separating biomolecules based on their size and charge. Smaller molecules migrate faster through the gel pores, while larger molecules are hindered, allowing for separation [].

The primary chemical reaction involving N,N'-(1,2-Dihydroxyethylene)bisacrylamide is the addition polymerization of acrylamide groups. The reaction can be represented as follows:

text
CH2=CHCONH2 + CH2=CHCONH2 → -CH2-CH(CONH2)-CH2-CH(CONH2)- (polymer chain)

This reaction facilitates the formation of cross-linked polyacrylamide chains, allowing for the creation of a gel matrix with tunable pore sizes. The concentration of N,N'-(1,2-Dihydroxyethylene)bisacrylamide directly influences the pore size of the gel; lower concentrations yield larger pores suitable for larger biomolecules, while higher concentrations create tighter networks for smaller molecules .

N,N'-(1,2-Dihydroxyethylene)bisacrylamide is widely utilized in various applications:

  • Polyacrylamide Gel Electrophoresis: Essential for separating proteins and nucleic acids based on size and charge.
  • Immunohistochemistry: Serves as a tissue adhesive to enhance the adhesion of tissue sections to slides during staining procedures.
  • Catalysis: Used in hybrid microgels for catalytic applications, such as reducing 4-nitrophenol under varying pH conditions .

N,N'-(1,2-Dihydroxyethylene)bisacrylamide shares similarities with several other compounds used in gel electrophoresis and polymer chemistry. Here are some comparable compounds:

Compound NameStructure/FunctionUnique Features
AcrylamideMonomer used for gel formationForms linear polymers without cross-linking
N,N'-MethylenebisacrylamideBifunctional cross-linkerMore rigid structure leading to denser gels
N,N'-Bis(2-hydroxyethyl)ethylenediamineCross-linking agent with hydroxyl groupsProvides additional hydrophilicity

N,N'-(1,2-Dihydroxyethylene)bisacrylamide is unique due to its combination of hydroxyl functionality and acrylamide groups, allowing it to create gels with tunable properties that are essential for various biochemical applications .

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

868-63-3

General Manufacturing Information

2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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